(1E)-1-[(3-chloro-4-fluorophenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
The compound (1E)-1-[(3-chloro-4-fluorophenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule characterized by its unique structural features It contains a pyrroloquinoline core, substituted with various functional groups including a chloro-fluorophenyl imino group, a methoxy group, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(3-chloro-4-fluorophenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions The starting materials often include 3-chloro-4-fluoroaniline, which undergoes a condensation reaction with a suitable aldehyde to form the imine intermediate This intermediate is then subjected to cyclization reactions under controlled conditions to form the pyrroloquinoline core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the imino group results in the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may exhibit pharmacological activity due to its structural similarity to known bioactive molecules. It could potentially be explored for its effects on specific biological targets, such as enzymes or receptors.
Industry
In industry, the compound’s properties could be leveraged in the development of new materials, such as polymers or coatings, where its stability and reactivity are advantageous.
Mechanism of Action
The mechanism by which (1E)-1-[(3-chloro-4-fluorophenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline: This compound shares a quinoline core but differs in its substituents, which can lead to different chemical and biological properties.
Al3Zr Intermetallic Compound: Although structurally different, this compound is also of interest in materials science for its thermal stability and mechanical properties.
Properties
Molecular Formula |
C21H20ClFN2O2 |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)imino-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C21H20ClFN2O2/c1-11-10-21(2,3)25-19-14(11)8-13(27-4)9-15(19)18(20(25)26)24-12-5-6-17(23)16(22)7-12/h5-9,11H,10H2,1-4H3 |
InChI Key |
CPPLSGKJCWGLCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C(=NC4=CC(=C(C=C4)F)Cl)C2=O)OC)(C)C |
Origin of Product |
United States |
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